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molecular formula C10H11IO4 B8482707 4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol

4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol

Cat. No. B8482707
M. Wt: 322.10 g/mol
InChI Key: RESRIRMFBPXSAX-UHFFFAOYSA-N
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Patent
US06613942B1

Procedure details

A mixture of 4-hydroxy-3-iodo-5-methoxybenzaldehyde (20 g, 72 mmoles), ethylene glycol (8.0 mL, 144 mmoles), and chlorotrimethylsilane 36.5 mL, 0.29 moles) in dichloromethane (300 mL) was heated at reflux for 16 hours. The mixture was cooled to room temperature and washed with saturated sodium hydrogencarbonate (3×200 mL). The combined aqueous phases were; extracted with dichloromethane (3×150 mL). The combined organic extracts were washed with saturated sodium chloride (200 mL), dried over MgSO4 and evaporated in vacuo to afford 22.1 g (95%) of 4-[1,3]dioxolan-2-yl-2-iodo-6-methoxy-phenol. M.p. 120-121° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[I:12].[CH2:13](O)[CH2:14][OH:15].Cl[Si](C)(C)C>ClCCl>[O:7]1[CH2:13][CH2:14][O:15][CH:6]1[C:5]1[CH:8]=[C:9]([O:10][CH3:11])[C:2]([OH:1])=[C:3]([I:12])[CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1OC)I
Name
Quantity
8 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
36.5 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with saturated sodium hydrogencarbonate (3×200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated sodium chloride (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=CC(=C(C(=C1)OC)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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